N-benzyl-3-(4-methoxy-2-prop-2-enylphenoxy)propan-1-amine;oxalic acid
Overview
Description
N-benzyl-3-(4-methoxy-2-prop-2-enylphenoxy)propan-1-amine;oxalic acid is a useful research compound. Its molecular formula is C22H27NO6 and its molecular weight is 401.5 g/mol. The purity is usually 95%.
The exact mass of the compound [3-(2-allyl-4-methoxyphenoxy)propyl]benzylamine oxalate is 401.18383758 g/mol and the complexity rating of the compound is 386. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Properties of Phenolic Compounds
Phenolic compounds, such as eugenol derived from cloves, have demonstrated significant anticancer properties. These effects are mediated through various mechanisms including induction of cell death, cell cycle arrest, inhibition of migration, metastasis, and angiogenesis across several cancer cell lines. Eugenol's antioxidant, anti-inflammatory, and anticancer activities suggest potential applications in cancer treatment and as an adjunct therapy to reduce toxicity in conventional chemotherapy (Ali Zari, Talal A. Zari, K. Hakeem, 2021).
Environmental Sorption and Remediation
Phenoxy herbicides and their sorption dynamics in the environment have been extensively studied, revealing that soil organic matter and iron oxides are critical sorbents. Understanding the sorption behavior of phenoxy compounds aids in the environmental remediation of contaminated sites and informs the design of molecules with reduced environmental persistence (D. Werner, J. Garratt, G. Pigott, 2012).
Atmospheric Reactivity and Environmental Impact
The atmospheric reactivity of methoxyphenols, emitted from lignin pyrolysis, highlights their role as tracers for biomass burning and their contribution to secondary organic aerosol (SOA) formation. Investigating these compounds helps understand the environmental impact of biomass burning and guides the development of strategies to mitigate air pollution (Changgeng Liu, Dandan Chen, Xiao’e Chen, 2022).
Neuroprotective and Neurotoxicity Studies
Research on arylcyclohexylamine class compounds, such as methoxetamine, provides insights into neuroprotective and neurotoxicity mechanisms. These studies are crucial for understanding brain function, developing new therapeutic agents for neurodegenerative diseases, and assessing the safety of new psychoactive substances (J. Zawilska, 2014).
Ecotoxicity and Environmental Safety
The chronic ecotoxicity studies of nonylphenol ethoxylates and related compounds underscore the importance of understanding the environmental safety profiles of chemical compounds. These studies guide the development of safer alternatives and inform regulatory policies to protect aquatic ecosystems (C. Staples, E. Mihaich, J. Carbone, K. Woodburn, G. Klečka, 2004).
Properties
IUPAC Name |
N-benzyl-3-(4-methoxy-2-prop-2-enylphenoxy)propan-1-amine;oxalic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2.C2H2O4/c1-3-8-18-15-19(22-2)11-12-20(18)23-14-7-13-21-16-17-9-5-4-6-10-17;3-1(4)2(5)6/h3-6,9-12,15,21H,1,7-8,13-14,16H2,2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVBMCYKAYAPVBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OCCCNCC2=CC=CC=C2)CC=C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.